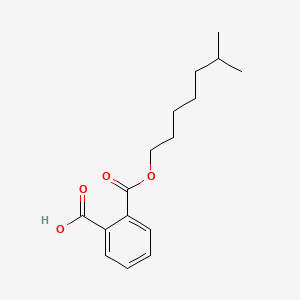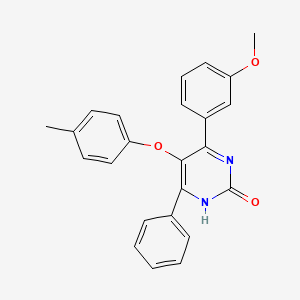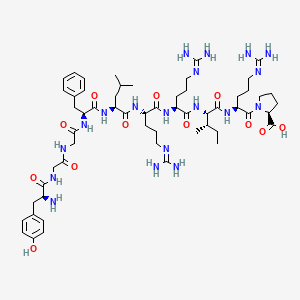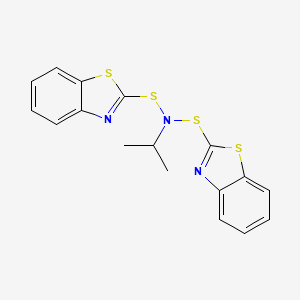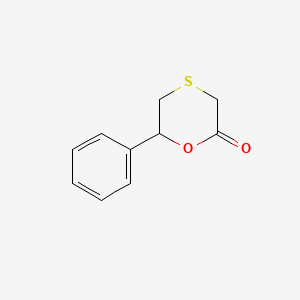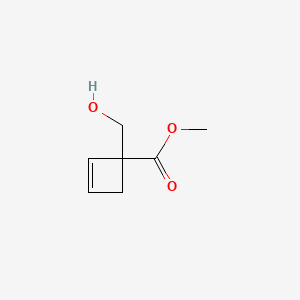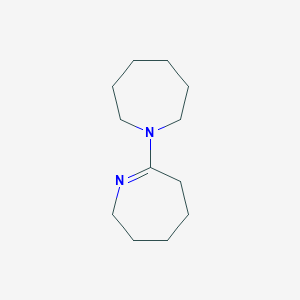
3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine: is an organic compound with the molecular formula C12H22N2 It is a bicyclic compound consisting of two azepine rings, which are seven-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dimerization of azepine derivatives through catalytic hydrogenation. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
化学反应分析
Types of Reactions: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Nucleophiles such as amines or halides under basic conditions
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of fully saturated derivatives
Substitution: Formation of substituted azepine derivatives
科学研究应用
3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
相似化合物的比较
5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol: Another bicyclic compound with similar structural features but different functional groups.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): An energetic material with a different application focus.
Uniqueness: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine is unique due to its specific bicyclic structure and the presence of nitrogen atoms in the rings.
属性
CAS 编号 |
34608-41-8 |
|---|---|
分子式 |
C12H22N2 |
分子量 |
194.32 g/mol |
IUPAC 名称 |
7-(azepan-1-yl)-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C12H22N2/c1-2-7-11-14(10-6-1)12-8-4-3-5-9-13-12/h1-11H2 |
InChI 键 |
FWCBVOXJYYZVQD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


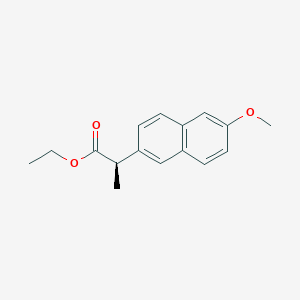
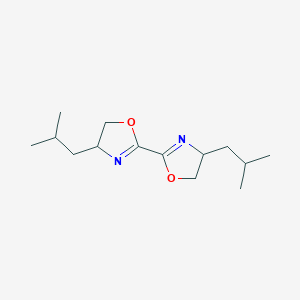
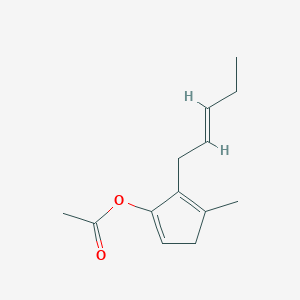
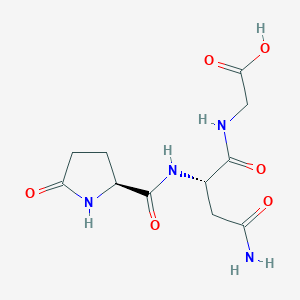
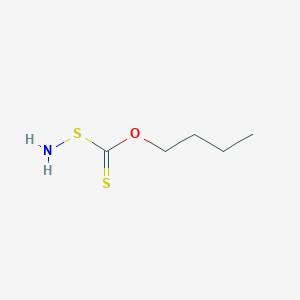
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
